(-)-香芹醛

概述

描述

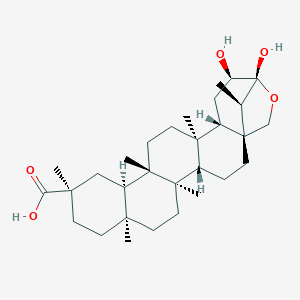

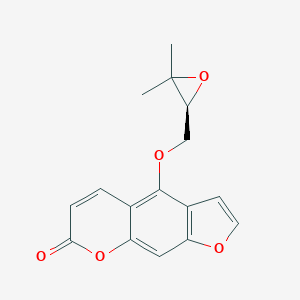

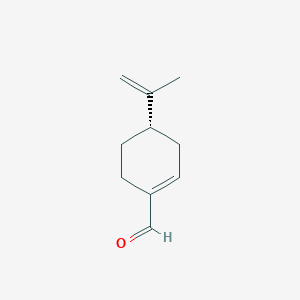

“(-)-Perillaldehyde” is a naturally occurring organic compound found in several plants, including perilla and citrus. It’s a monoterpenoid that contributes to the aroma of these plants .

Synthesis Analysis

The synthesis of “(-)-Perillaldehyde” would involve organic chemistry techniques and would likely start from readily available precursors. The exact method would depend on the specific requirements of the synthesis, such as the desired yield or the need to avoid certain byproducts .Molecular Structure Analysis

The molecular structure of “(-)-Perillaldehyde” would be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “(-)-Perillaldehyde” would depend on the conditions and the other chemicals present. For example, it might undergo addition reactions with nucleophiles, or it could be oxidized to produce a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “(-)-Perillaldehyde”, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. For example, its boiling point would be influenced by the strength of the intermolecular forces in the substance .体内

In vivo studies of (-)-perillaldehyde have been conducted to investigate its potential therapeutic and industrial applications. Studies have shown that this compound has anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-tumor activities. It has also been studied for its potential to be used as an insect repellent, as well as its ability to act as a preservative for food and cosmetics.

体外

In vitro studies of (-)-perillaldehyde have been conducted to further investigate its biological activities. These studies have shown that this compound has a variety of effects on various cell types, including cytotoxicity, apoptosis, and inhibition of cell proliferation. Additionally, studies have also shown that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.

作用机制

The mechanism of action of (-)-perillaldehyde is not yet fully understood. However, studies have suggested that the anti-inflammatory and anti-tumor activities of this compound are due to its ability to inhibit the activity of enzymes involved in inflammation and cancer. Additionally, studies have also suggested that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.

生物活性

Studies have shown that (-)-perillaldehyde has a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-tumor activities. Additionally, studies have also suggested that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.

Biochemical and Physiological Effects

Studies have shown that (-)-perillaldehyde has a variety of biochemical and physiological effects. These effects include inhibition of the activity of enzymes involved in inflammation and cancer, as well as inhibition of cell proliferation, apoptosis, and cytotoxicity. Additionally, studies have also suggested that this compound can act as an antioxidant, and can also inhibit the activity of enzymes involved in inflammation and cancer.

实验室实验的优点和局限性

The advantages of using (-)-perillaldehyde for laboratory experiments include its ability to be synthesized from a variety of sources, its low cost, and its wide availability. Additionally, this compound has a variety of biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-tumor activities. The main limitation of using (-)-perillaldehyde in laboratory experiments is its lack of water solubility, which can make it difficult to use in certain experiments.

未来方向

The potential applications of (-)-perillaldehyde are vast and varied, and there are a number of future directions that could be explored. These include further investigation into its potential therapeutic and industrial applications, as well as its potential to be used as an insect repellent or preservative for food and cosmetics. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its mechanism of action. Other potential future directions include exploring the potential of (-)-perillaldehyde as a green solvent, and its potential to be used as a biofuel or a renewable energy source.

科学研究应用

食品调味料

(-)-香芹醛因其薄荷味和肉桂香味而被广泛用作食品添加剂。 它主要负责紫苏的味道,也存在于多种其他植物和精油中 。它浓烈的香气使其成为为食品添加辛辣味的热门选择。

香料

在香料行业,(-)-香芹醛因其辛辣和肉桂香味而备受重视。它可以很容易地转化为紫苏醇,紫苏醇也用于香水。 这种化合物的强烈紫苏香气被用来创造独特而迷人的香味 .

甜味剂

(-)-香芹醛的肟,称为香芹糖或紫苏糖,比蔗糖甜约 2000 倍。 它在日本被用作甜味剂,特别是在低热量食品中,因为它甜味浓郁 .

治疗应用

研究表明,(-)-香芹醛可能具有治疗应用。 例如,它在患有帕金森病的个体体味中以较低浓度存在,表明其可能用于诊断程序或疾病监测 .

有机合成

(-)-香芹醛参与各种有机化合物的合成,包括苯并吡喃。 它也可能用于合成偶氮甲亚胺,偶氮甲亚胺是有机化学中宝贵的中间体 .

杀虫剂行业

该化合物已在杀虫剂物质信息中被识别,表明其在杀虫剂开发中的用途或潜在用途。 该领域中的具体应用需要进一步探索才能了解其作用和功效 .

安全和危害

属性

IUPAC Name |

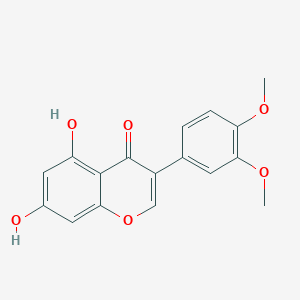

(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMOYJJNUMEFDD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041190 | |

| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18031-40-8 | |

| Record name | (S)-Perillaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | l-Perillaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018031408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Perillaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERILLALDEHYDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL0Y7P6LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of l-perillaldehyde?

A1: l-Perillaldehyde has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q2: What are the key spectroscopic features of l-perillaldehyde?

A2: l-Perillaldehyde can be characterized by various spectroscopic techniques. Key features include:

- IR spectroscopy: Characteristic peaks for the aldehyde carbonyl group and the conjugated double bonds. []

- NMR spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, allowing for structural elucidation. [, , ]

- Mass spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound. [, ]

Q3: What is known about the solubility and dissolution of l-perillaldehyde?

A3: l-Perillaldehyde is practically insoluble in water but soluble in organic solvents like ethanol and acetone. [, ] Its low water solubility can impact its bioavailability and efficacy in certain applications. Research on improving its solubility using techniques like microencapsulation or complexation with cyclodextrins is ongoing. []

Q4: What are some of the reported biological activities of l-perillaldehyde?

A4: l-Perillaldehyde has exhibited a range of potential biological activities in scientific studies, including:

- Antimicrobial activity: Effective against various bacteria and fungi, including E. coli, Candida albicans, and Ceratocystis fimbriata. [, , , ] This property makes it a potential candidate for developing natural food preservatives and antifungal agents.

- Anti-inflammatory effects: Studies suggest potential for reducing inflammation, possibly by modulating inflammatory mediators like prostaglandin E2 and nitric oxide. []

- Anticancer activity: Preliminary research indicates possible antitumor effects, but further investigation is needed to understand the mechanisms and potential applications. []

- Antidepressant-like effects: Inhalation of l-perillaldehyde has shown potential for alleviating stress-induced depression-like behavior in mice, possibly via the olfactory nervous system. []

Q5: How does l-perillaldehyde exert its antifungal effects?

A5: While the exact mechanisms of action are still under investigation, research suggests that l-perillaldehyde may exert its antifungal activity through multiple pathways:

- Cell membrane disruption: The lipophilic nature of l-perillaldehyde allows it to interact with fungal cell membranes, potentially disrupting their integrity and leading to cell death. []

- Induction of oxidative stress: Evidence suggests l-perillaldehyde may induce the accumulation of reactive oxygen species (ROS) in fungal cells, causing oxidative damage and leading to cell death. []

- Inhibition of vital cellular processes: l-Perillaldehyde might interfere with essential fungal cellular processes, ultimately leading to growth inhibition or cell death. []

Q6: What are the potential applications of l-perillaldehyde in agriculture?

A6: Due to its antifungal and insecticidal properties, l-perillaldehyde has potential applications as a biopesticide: [, ]

- Postharvest disease control: Studies have shown its efficacy in controlling postharvest diseases in fruits and vegetables, such as black rot in sweet potatoes caused by Ceratocystis fimbriata. []

- Control of insect pests: Research indicates potential for controlling agricultural pests like thrips. []

Q7: Are there any studies on the safety and toxicology of l-perillaldehyde?

A7: Yes, several studies have investigated the safety profile of l-perillaldehyde.

- Skin sensitization: l-Perillaldehyde is known to be a skin sensitizer and can cause allergic contact dermatitis. [, ]

- Genotoxicity: While some studies suggest potential for genotoxicity, further research is necessary to fully understand its safety profile. []

Q8: Can l-perillaldehyde be synthesized chemically?

A8: Yes, l-perillaldehyde can be synthesized from other terpenes like β-pinene. [, , , ] These synthetic routes offer alternative approaches to obtaining this valuable compound.

Q9: Have any structural modifications been explored to improve the properties of l-perillaldehyde?

A9: Yes, researchers have investigated structural modifications to enhance its activity or stability:

- Epoxide derivatives: Studies on perillaldehyde epoxide isomers showed that the position of the epoxide group significantly impacts anti-Leishmania activity. []

- Dialkylamide derivatives: Incorporating dialkylamide residues into the l-perillaldehyde structure led to derivatives with enhanced herbicidal activity. []

Q10: What are some of the key areas for future research on l-perillaldehyde?

A10: Despite the growing body of research, several key areas warrant further investigation:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)